Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate
Description
Properties
IUPAC Name |
methyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-13-6(11)3-8-4-2-5(10)9-7(4)12/h4,8H,2-3H2,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMLOMCTUNDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218133-58-4 | |
| Record name | methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₇H₁₀N₂O₄ (MW 186.17 g/mol), featuring a pyrrolidin-2,5-dione core substituted with a methyl ester-linked aminoacetate group. Key structural attributes:
- Pyrrolidin-2,5-dione ring : Provides rigidity and hydrogen-bonding capacity via carbonyl groups.
- Methyl ester : Enhances solubility in organic solvents compared to free carboxylic acids.
- Secondary amine : Enables participation in nucleophilic acyl substitution reactions.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 186.17 g/mol | |
| SMILES | COC(=O)CNC1CC(=O)NC1=O | |
| Predicted CCS (Ų) | 139.6 ([M+H]⁺) |
Synthetic Methodologies
Stepwise Esterification-Amination
Patent WO2016170544A1 details esterification protocols applicable to intermediate synthesis:
Step 1: Esterification of Carboxylic Acid Precursor
- Reagents : Thionyl chloride (1.2 eq), methanol (5 vol).
- Conditions : 25–30°C, 4 hours.
- Mechanism :
$$ \text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{MeOH}} \text{RCOOMe} $$
Step 2: Amine Coupling
- Coupling Agents : EDCl/HOBt or DCC.
- Solvent : Dichloromethane.
- Yield : ~65% for analogous pyrrolidinone systems.
Table 2: Comparative Reaction Conditions
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | K₂CO₃ | 30 | 12 | 42 |
| Esterification | SOCl₂ | 25–30 | 4 | 65 |
Analytical Characterization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it for various synthetic pathways, making it valuable in organic synthesis.
Biology
In biological research, Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is used to study enzyme mechanisms and protein interactions. It may influence cellular signaling pathways and gene expression through its interactions with specific proteins and enzymes .
Pharmaceutical Development
The compound has potential applications in drug development, particularly in designing novel therapeutic agents targeting neurological disorders. Its structural characteristics suggest possible anticonvulsant effects, warranting further investigation into its pharmacological properties .
Case Study 1: Anticonvulsant Activity
A study investigating the anticonvulsant properties of structurally similar compounds found that derivatives of this compound exhibited significant activity in animal models. The research highlighted the compound's potential as a lead structure for developing new anticonvulsant medications.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with specific enzymes showed promising results in inhibiting enzyme activity related to metabolic pathways. This suggests that the compound could be further explored for its role in metabolic regulation and disease treatment .
Mechanism of Action
The mechanism of action of Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors in biological systems. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Succinimide Cyano-Acetate Derivatives
highlights three synthesized succinimide derivatives:
- Compound 23: Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate
- Compound 31: Methyl 2-cyano-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)acetate
- Compound 44: Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)acetate
Key Findings:
| Compound | Substituent on Pyrrolidinone | α-Amylase Inhibition (Binding Energy, kcal/mol) | Anti-inflammatory Activity (IC₅₀, μM) |
|---|---|---|---|
| 23 | None | -7.8 | 12.4 ± 0.6 |
| 31 | 1-Methyl | -7.2 | 18.3 ± 1.2 |
| 44 | 1-Ethyl | -6.9 | 21.5 ± 1.8 |
- Structural Impact: The addition of methyl (31) or ethyl (44) groups to the pyrrolidinone nitrogen reduces α-amylase inhibitory activity compared to the unsubstituted parent compound (23). This suggests steric hindrance or electronic effects from alkylation weaken enzyme binding .
- Functional Differences : Compound 23 exhibits superior anti-inflammatory activity (IC₅₀ = 12.4 μM) compared to 31 and 44, likely due to optimized interactions with cyclooxygenase (COX) or other inflammatory targets .
Pyridinyl and Pyrimidinyl Derivatives
describes Methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10), which shares a dioxopyrrolidinyl core but incorporates pyridinyl and pyrimidinyl aromatic systems.
Key Differences:
- Biological Targets: While Compound 10 was synthesized for β-heteroaryl-α,β-didehydro-α-amino acid applications, its activity profile remains uncharacterized in the referenced study. In contrast, Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate has validated antidiabetic and anti-inflammatory effects .
Cereblon (CRBN)-Targeting Carbamate Derivatives
and discuss carbamate-linked analogs like ((1s,4s)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)methyl (2,5-Dioxopyrrolidin-3-yl)carbamate (15a) and (4-((((2,5-Dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)phenyl)-methanaminium (11a).
Key Comparisons:
| Feature | This compound | CRBN-Targeting Carbamates (e.g., 15a, 11a) |
|---|---|---|
| Functional Group | Ester | Carbamate |
| Structural Complexity | Simple amino-acetate linkage | Bulky cyclohexyl/phenyl and carbamate groups |
| Biological Role | Enzyme inhibition (α-amylase, COX) | Protein degradation (CRBN E3 ligase modulation) |
- Carbamate vs. Ester : Carbamates (15a, 11a) exhibit slower hydrolysis rates compared to esters, enhancing stability in physiological conditions.
- Target Specificity: The CRBN-targeting compounds are designed for protein interaction, whereas this compound focuses on enzymatic inhibition .
Ethyl Ester and Fluorophenyl Analogs
references Ethyl 2-((1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)acetate, which differs in two key aspects:
Substituent : The 4-fluorophenyl group introduces strong hydrophobic and electron-withdrawing effects, which may enhance binding to aromatic-rich enzyme pockets.
Biological Activity
Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 186.17 g/mol
- CAS Number : 1218133-58-4
The compound is believed to exert its biological effects through interactions with specific cellular targets, potentially influencing pathways related to apoptosis and cell cycle regulation. Its structure suggests that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling processes.
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit notable anticancer activity. For instance, studies have shown that related compounds can inhibit the activity of PARP-1, a key enzyme involved in DNA repair mechanisms:
- Inhibitory Concentration (IC) Values : Some derivatives have shown IC values significantly lower than standard treatments like Olaparib, indicating enhanced potency against cancer cell lines such as MDA-MB-436 .
Cytotoxicity and Apoptosis
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cells:
- Cell Cycle Analysis : Treatment with the compound resulted in cell cycle arrest at the G2/M phase, suggesting a mechanism for its antiproliferative effects.
- Apoptosis Induction : Flow cytometric analyses revealed increases in both early and late apoptotic cell populations upon treatment with the compound .
Summary of Research Findings
Case Study 1: Antitumor Activity
In a comparative study involving various quinoxaline-based derivatives, this compound showed promising results against breast cancer cell lines. The study highlighted its potential as a PARP inhibitor, suggesting a pathway for therapeutic applications in oncology .
Case Study 2: In Vivo Efficacy
While most studies focus on in vitro assessments, future research should explore the in vivo efficacy of this compound. Preliminary findings indicate that similar compounds exhibit favorable pharmacokinetic profiles and low toxicity in animal models, warranting further investigation into their therapeutic potential .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-((2,5-dioxopyrrolidin-3-yl)amino)acetate, and how can reaction conditions be optimized?
The synthesis of pyrrolidinone derivatives typically involves cyclization or functionalization of pre-existing pyrrolidine scaffolds. For example, a method analogous to the preparation of 4-oxo-pyrrolidine derivatives (e.g., ) employs thionyl chloride and pyridine to facilitate cyclization of bis-acetylated intermediates. Optimization includes:
- Temperature control : Reactions are conducted at 70°C to ensure complete cyclization while avoiding decomposition .
- Purification : Column chromatography (silica gel) is critical for isolating the product from byproducts, as demonstrated in the synthesis of structurally related heterocycles .
- Yield improvement : Adjusting stoichiometry of reagents (e.g., thionyl chloride) and solvent polarity can enhance efficiency .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR are used to confirm the presence of the methyl ester group (δ ~3.7 ppm for OCH₃) and the pyrrolidinone ring (δ ~2.5–3.5 ppm for NH and adjacent CH₂ groups) .
- X-ray crystallography : Single-crystal diffraction (e.g., using Mo Kα radiation) resolves the spatial arrangement of the pyrrolidinone ring and ester moiety. SHELX software (e.g., SHELXL) refines crystal structures, with R-factors <0.05 indicating high precision .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Wear nitrile gloves, safety glasses, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of aerosols .
- Storage : Store in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .
- Waste disposal : Follow local regulations for organic waste containing pyrrolidinone derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological activity of this compound?
- In silico modeling : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- 3D-QSAR : Comparative molecular field analysis (CoMFA) correlates structural features (e.g., ester group orientation) with biological activity, as shown in studies of analogous chromenone derivatives .
- Docking studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzymes), leveraging software like AutoDock or Schrödinger .
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Software tools : SHELXL’s robust refinement algorithms (e.g., TWIN/BASF commands) address twinning or disorder in crystals .
- Validation metrics : Cross-check residual density maps and ADDSYM alerts in PLATON to detect missed symmetry or overfitting .
- Data quality : Ensure high-resolution (<1.0 Å) datasets and redundant reflections to minimize errors .
Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers, as demonstrated for spiro-pyrrolidinone analogs .
- Vibrational circular dichroism (VCD) : Assign absolute configurations by comparing experimental and calculated spectra .
- Crystallographic Flack parameters : Determine enantiomeric purity via X-ray diffraction, validated in studies of chiral pyrrolidinones .
Q. How can researchers design experiments to study the compound’s stability under varying pH or temperature conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC-MS .
- Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–300°C) to assess thermal stability .
- Kinetic modeling : Use Arrhenius plots to predict shelf life based on degradation rates at elevated temperatures .
Methodological Notes
- Crystallography tools : SHELX (structure solution/refinement) and ORTEP-3 (graphical representation) are industry standards .
- Safety compliance : Adhere to EHS guidelines for hazardous chemical handling, including spill containment and emergency showers .
- Data reproducibility : Document synthetic protocols (e.g., solvent ratios, catalyst loadings) to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
